![molecular formula C6F18InN3O12S6 B1602194 Indium tris[bis(trifluoromethanesulfonyl)azanide] CAS No. 460096-11-1](/img/structure/B1602194.png)
Indium tris[bis(trifluoromethanesulfonyl)azanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium tris[bis(trifluoromethanesulfonyl)azanide] is an organometallic compound with the chemical formula C6F18InN3O12S6. This compound is characterized by its high molecular weight of 955.26 g/mol and its white to off-white powder appearance .
Preparation Methods
The synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide] typically involves the reaction of indium(III) chloride with lithium bis(trifluoromethanesulfonyl)azanide in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Indium tris[bis(trifluoromethanesulfonyl)azanide] undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the trifluoromethanesulfonyl groups are replaced by other functional groups.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands, which can be useful in catalysis.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the compound’s indium center can potentially undergo redox reactions under appropriate conditions.
Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)azanide, indium(III) chloride, and various solvents such as acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium tris[bis(trifluoromethanesulfonyl)azanide] has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, due to its unique properties.
Electronics: The compound is used in the production of electronic components, including semiconductors and conductive materials.
Mechanism of Action
The mechanism of action of Indium tris[bis(trifluoromethanesulfonyl)azanide] involves its ability to act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from donor molecules . The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalysis, the compound can activate substrates by coordinating to them and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Indium tris[bis(trifluoromethanesulfonyl)azanide] can be compared with other similar compounds, such as:
Lithium bis(trifluoromethanesulfonyl)azanide: This compound is often used as a reagent in the synthesis of Indium tris[bis(trifluoromethanesulfonyl)azanide].
Zinc bis(trifluoromethanesulfonyl)imide: Similar to the indium compound, but with zinc as the central metal ion.
The uniqueness of Indium tris[bis(trifluoromethanesulfonyl)azanide] lies in its indium center, which imparts specific catalytic and electronic properties that are not present in its analogs .
Properties
CAS No. |
460096-11-1 |
|---|---|
Molecular Formula |
C6F18InN3O12S6 |
Molecular Weight |
955.3 g/mol |
IUPAC Name |
N-bis[bis(trifluoromethylsulfonyl)amino]indiganyl-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/3C2F6NO4S2.In/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI Key |
LBZQGHUURRSWEH-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[In+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[In](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



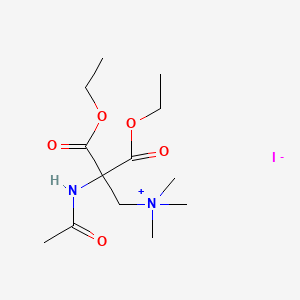

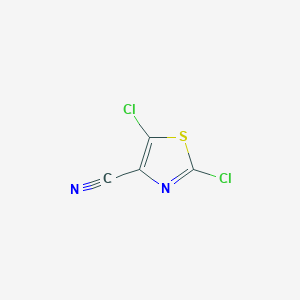
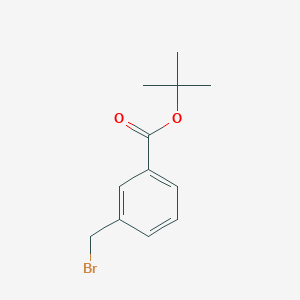

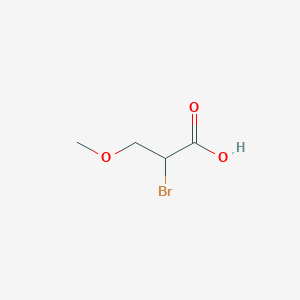

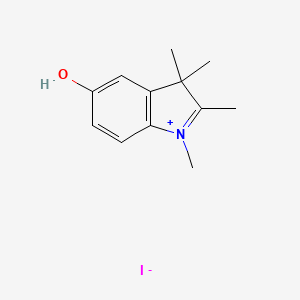

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
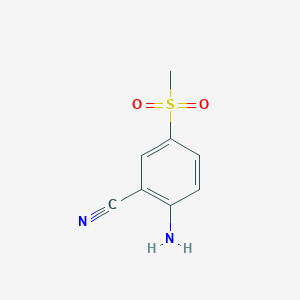
![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
